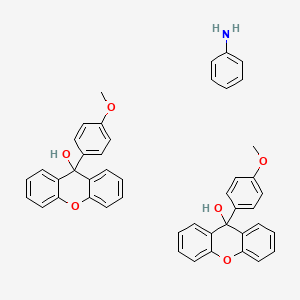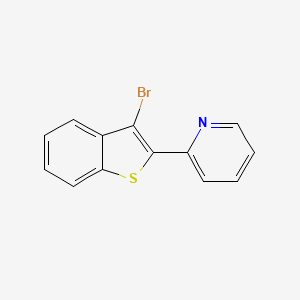![molecular formula C17H21N2O2P B14196557 N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea CAS No. 841267-34-3](/img/structure/B14196557.png)
N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group, a dimethylphosphoryl group, and a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea typically involves the reaction of benzylamine with dimethylphosphoryl chloride, followed by the introduction of a phenylurea group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea may involve large-scale batch reactions. The process would include the careful handling of reagents and solvents, as well as the implementation of purification techniques such as recrystallization or chromatography to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: In biological research, this compound may be studied for its potential interactions with enzymes or proteins, providing insights into its biochemical properties.
Medicine: The compound could be explored for its pharmacological properties, including its potential as a therapeutic agent.
Industry: In industrial applications, N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group may play a key role in binding to these targets, influencing the compound’s activity. The pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.
Comparación Con Compuestos Similares
N-Benzyl-N-methylethanolamine: Shares the benzyl group but differs in the presence of an ethanolamine moiety.
Dimethylbenzylamine: Contains a benzyl group and a dimethylamino group, but lacks the phosphoryl and phenylurea components.
Uniqueness: N-Benzyl-N-[(dimethylphosphoryl)methyl]-N’-phenylurea is unique due to the combination of its benzyl, dimethylphosphoryl, and phenylurea groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
841267-34-3 |
|---|---|
Fórmula molecular |
C17H21N2O2P |
Peso molecular |
316.33 g/mol |
Nombre IUPAC |
1-benzyl-1-(dimethylphosphorylmethyl)-3-phenylurea |
InChI |
InChI=1S/C17H21N2O2P/c1-22(2,21)14-19(13-15-9-5-3-6-10-15)17(20)18-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,18,20) |
Clave InChI |
NUTMIIGYLXAMIY-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)CN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
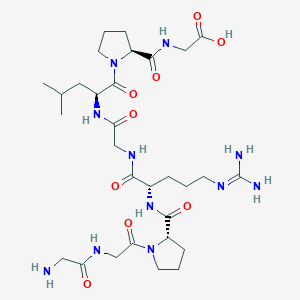
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)
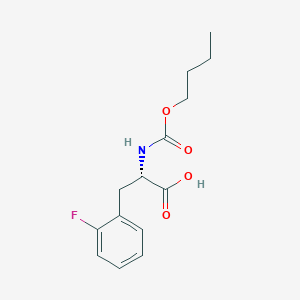
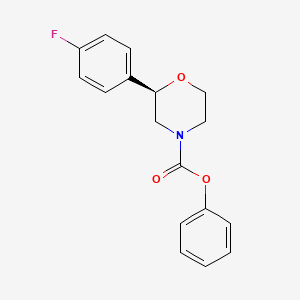
![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)
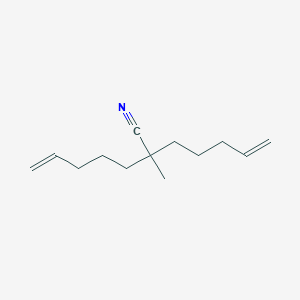
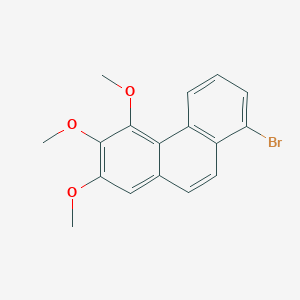
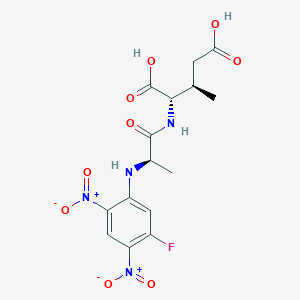
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
